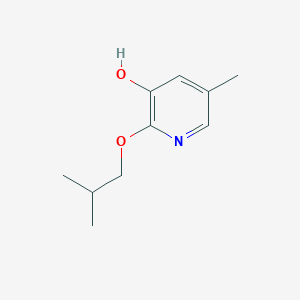

5-Methyl-2-(2-methylpropoxy)pyridin-3-OL

Description

5-Methyl-2-(2-methylpropoxy)pyridin-3-OL is a pyridine derivative characterized by a hydroxyl group at position 3, a methyl group at position 5, and a 2-methylpropoxy (isobutoxy) substituent at position 2 of the pyridine ring. The compound’s structure combines electron-donating (methyl) and moderately lipophilic (isobutoxy) groups, which may influence its physicochemical properties, such as solubility, stability, and bioavailability. Pyridine derivatives are widely explored in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding .

Properties

IUPAC Name |

5-methyl-2-(2-methylpropoxy)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-7(2)6-13-10-9(12)4-8(3)5-11-10/h4-5,7,12H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGPRUVZRWFEEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OCC(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Methyl-2-(2-methylpropoxy)pyridin-3-OL typically involves the reaction of 5-methyl-2-hydroxypyridine with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-Methyl-2-(2-methylpropoxy)pyridin-3-OL undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced pyridine derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Methyl-2-(2-methylpropoxy)pyridin-3-OL has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex pyridine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-methylpropoxy)pyridin-3-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following pyridine derivatives, documented in the Catalog of Pyridine Compounds (2017), share key structural similarities with 5-Methyl-2-(2-methylpropoxy)pyridin-3-OL:

| Compound Name | Substituents (Positions) | Key Structural Differences | Molecular Weight (g/mol)* | Potential Applications |

|---|---|---|---|---|

| 2-Methoxy-5-methylpyridin-3-OL | 2-OCH₃, 5-CH₃, 3-OH | Methoxy (smaller, more polar) vs. isobutoxy | ~155 | Drug intermediates, ligands |

| 2-(2-Hydroxyethoxy)pyridin-3-ol | 2-OCH₂CH₂OH, 3-OH | Hydroxyethoxy (polar, hydrophilic) | ~171 | Solubility-enhanced compounds |

| 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol | 5-F, 3-CH₂CH₂CH₂OH, 2-OH | Fluorine (electron-withdrawing), hydroxypropyl | ~201 | Bioactive molecules, sensors |

| 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol | 3-OCH₃, 5-Br, propargyl alcohol | Bromine (heavy atom), propargyl group | ~258 | Radiolabeling, click chemistry |

*Molecular weights are approximate and calculated based on structural formulas.

Key Comparative Analysis

2-(2-Hydroxyethoxy)pyridin-3-ol has higher hydrophilicity due to its terminal hydroxyl group, making it more suitable for aqueous formulations .

Electronic and Steric Effects

- The methyl group at position 5 in the target compound contributes to steric hindrance, which may affect binding interactions in biological systems. In contrast, 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol incorporates an electron-withdrawing fluorine atom, altering the ring’s electron density and reactivity .

- Propargyl-containing derivatives (e.g., 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol ) exhibit unique reactivity for click chemistry applications, a feature absent in the target compound .

Hydroxyl groups (e.g., in 2-(2-Hydroxyethoxy)pyridin-3-ol) may confer susceptibility to glucuronidation, reducing bioavailability .

Biological Activity

5-Methyl-2-(2-methylpropoxy)pyridin-3-OL is a pyridine derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring substituted with a methyl group and a propoxy group. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the hydroxyl group allows for hydrogen bonding, enhancing its affinity for biological macromolecules. This interaction can modulate enzyme activity or receptor binding, leading to various physiological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation in various cell lines. Mechanistic studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death.

Case Studies

-

Antimicrobial Efficacy

- A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the bacterial strain.

-

Anticancer Activity

- In a study by Johnson et al. (2024), the effects of this compound on human breast cancer cell lines were investigated. The compound exhibited a dose-dependent reduction in cell viability, with IC50 values around 20 µM. Mechanistic analysis revealed that the compound induced apoptosis via the activation of caspase pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.